1-(4-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3 and a piperazine moiety substituted with a 4-methylbenzenesulfonyl group at position 5. The triazolo-pyrimidine scaffold is known for its role in modulating biological targets, such as kinases and phosphodiesterases, due to its planar heteroaromatic structure . The sulfonyl-piperazine component enhances solubility and influences receptor-binding affinity through steric and electronic effects .
Properties
IUPAC Name |
7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c1-16-7-9-18(10-8-16)31(29,30)27-13-11-26(12-14-27)20-19-21(23-15-22-20)28(25-24-19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDAEWCRQVYWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Modified Sulfonyl Substituents
1-(4-Methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Structural Difference : Replaces the 4-methyl group on the benzenesulfonyl with a methoxy (-OCH₃) group.
- This modification may improve solubility compared to the methyl substituent but could reduce metabolic stability due to increased susceptibility to oxidative demethylation .
1-(4-Methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- Structural Differences :
- Dual substitution on the benzenesulfonyl group (4-methoxy, 3-methyl).
- Additional methoxy group on the triazolo-attached phenyl ring.
- Impact: The 3-methoxy group on the phenyl ring may enhance π-π stacking with hydrophobic enzyme pockets, while the 4-methoxy-3-methylbenzenesulfonyl group could optimize steric bulk for selective binding. This analog demonstrates how minor substituent changes fine-tune target specificity .
Compounds with Alternative Heterocyclic Cores
1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide (VAS2870)
- Structural Differences :
- Replaces the sulfonyl-piperazine group with a benzoxazolyl-benzyl sulfide.
- Retains the triazolo-pyrimidine core.
- VAS2870 is reported to inhibit NADPH oxidase, highlighting the triazolo-pyrimidine core’s versatility in targeting reactive oxygen species (ROS)-related pathways .
Phosphodiesterase Inhibitors (e.g., 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one)
- Structural Differences: Pyrazolo[4,3-d]pyrimidinone core instead of triazolo[4,5-d]pyrimidine. Deuterated methyl group on piperazine.
- Impact: The pyrazolo-pyrimidinone core retains planar geometry but may exhibit distinct hydrogen-bonding patterns. Deuterated methyl groups are used to prolong metabolic half-life, a strategy applicable to the target compound for pharmacokinetic optimization .
Compounds with Varied Piperazine Linkers
2.3.1 Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3)
- Structural Difference: A ketone linker replaces the sulfonyl group, connecting piperazine to a nonanoate chain.
- The trifluoromethylphenyl group enhances lipophilicity, a feature transferable to the target compound for blood-brain barrier penetration .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
Research Implications
- Sulfonyl Group Optimization : Methoxy or dual-substituted benzenesulfonyl groups (e.g., 4-methoxy-3-methyl) balance solubility and target engagement .
- Core Heterocycle Flexibility: Pyrazolo-pyrimidinones and triazolo-pyrimidines offer distinct electronic profiles for tuning enzyme inhibition .
- Deuteration Strategies : Incorporating deuterated methyl groups (as in ) could enhance the target compound’s metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
